Chloromaleic acid anhydride
Overview
Description
Chloromaleic anhydride is an organic compound derived from maleic anhydride by substituting one of the hydrogen atoms with a chlorine atom. This modification imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Chloromaleic acid anhydride, also known as Chloromaleic anhydride, is a type of acid anhydride . Acid anhydrides are a group of functional groups whose chemistry is closely related . The primary targets of this compound are molecules that can undergo nucleophilic attack . These include water, alcohols, and amines .
Mode of Action
The mode of action of this compound involves a two-step process . The first step is the nucleophilic attack on the carbonyl group of the anhydride . This is followed by the removal of the leaving group . The leaving group is typically a carboxylate ion, which is a resonance-stabilized conjugate base of a carboxylic acid .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the formation of carboxylic acids, esters, and amides . When this compound reacts with water, it forms carboxylic acids . When it reacts with alcohols, it forms esters . And when it reacts with amines, it forms amides .
Result of Action
The result of this compound’s action is the formation of carboxylic acids, esters, or amides, depending on the nucleophile it reacts with . These products can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of water or other nucleophiles can affect the compound’s reactivity . Additionally, factors such as pH and temperature can influence the rate of the reactions it undergoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromaleic anhydride can be synthesized through the chlorination of maleic anhydride using thionyl chloride in the presence of a pyridine catalyst . Another method involves the oxidation of chlorotoluenes using oxovanadium catalysts .
Industrial Production Methods: The industrial production of chloromaleic anhydride typically involves the chlorination of maleic anhydride under controlled conditions to ensure high yield and purity. The process may include steps such as cyclization and removal of hydrogen chloride to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Chloromaleic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloromaleic acid.
Reduction: Reduction reactions can convert it into chloromaleic acid derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or oxovanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or ammonia for nucleophilic substitution reactions.
Major Products:
Oxidation: Chloromaleic acid.
Reduction: Chloromaleic acid derivatives.
Substitution: Various substituted chloromaleic anhydride derivatives.
Scientific Research Applications
Chloromaleic anhydride finds applications in several scientific research fields:
Chemistry: Used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of coatings, adhesives, and polymers.
Comparison with Similar Compounds
Maleic Anhydride: The parent compound without the chlorine substitution.
Fumaric Anhydride: An isomer of maleic anhydride with different reactivity.
Phthalic Anhydride: Another anhydride with a benzene ring structure.
Uniqueness: Chloromaleic anhydride is unique due to the presence of the chlorine atom, which increases its electrophilicity and reactivity compared to maleic anhydride . This makes it more suitable for specific chemical reactions and industrial applications.
Properties
IUPAC Name |
3-chlorofuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClO3/c5-2-1-3(6)8-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJAFLQWMOMYOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059127 | |
Record name | 2,5-Furandione, 3-chloro- | |
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Molecular Weight |
132.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; mp = 10-15 deg C; [Hawley] White solid; [MSDSonline] | |
Record name | Chloromaleic anhydride | |
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CAS No. |
96-02-6 | |
Record name | 3-Chloro-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-02-6 | |
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Record name | Chloromaleic anhydride | |
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Record name | Chloromaleic anhydride | |
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Record name | 2,5-Furandione, 3-chloro- | |
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Record name | 2,5-Furandione, 3-chloro- | |
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Record name | Chloromaleic anhydride | |
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Record name | CHLOROMALEIC ANHYDRIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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